Farnesyl acetate

Description

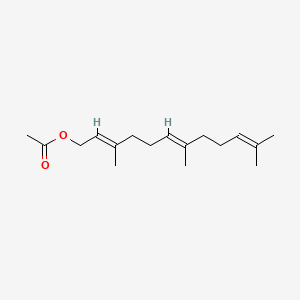

Structure

3D Structure

Properties

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGZINMAOQWLX-NCZFFCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047110 | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Rosy floral aroma | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908-0.914 | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4128-17-0, 29548-30-9 | |

| Record name | (E,E)-Farnesyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl acetate, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESYL ACETATE, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZJ1FOC2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Farnesyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid ester, has garnered significant interest within the scientific community due to its diverse applications, ranging from perfumery and cosmetics to potential therapeutic uses. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of this versatile molecule.

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, including essential oils of numerous plants and as an insect pheromone. The concentration of this compound can vary significantly depending on the species, geographical location, and the extraction method employed. A summary of its occurrence in various natural sources is presented below.

Quantitative Data Summary

| Natural Source | Plant Part/Type | This compound Concentration (%) | Reference(s) |

| Ambrette (Abelmoschus moschatus) | Seed Oil | 30.90 - 72.00 | [1][2] |

| Physalis alkekengi (Chinese Lantern) | Leaf Concrete | 5.79 | [3] |

| Ylang Ylang (Cananga odorata) | CO2 Extract | 2.00 | |

| Thyme, wild or creeping (Thymus spp.) | Oil | 0.40 | |

| Daphne odora | Not Specified | Reported Presence | [4] |

| Artemisia annua | Not Specified | Reported Presence | [4] |

| Blueberry | Fruit | Reported Presence | |

| Grapefruit | Not Specified | Reported Presence | |

| Pomelo | Not Specified | Reported Presence | |

| Apple (Malus domestica) | Fruit | Present in volatile compounds | [5] |

| Pholcus beijingensis (Spider) | Female-produced sex pheromone | Component of a 2:1 ratio with hexadecyl acetate | [6] |

Biosynthesis of this compound

This compound is synthesized in plants through the isoprenoid pathway, a fundamental metabolic route responsible for the production of a vast array of natural products. The biosynthesis begins with the formation of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which serve as the basic five-carbon building blocks.

The key steps leading to this compound are:

-

Formation of Geranyl Diphosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed to form the ten-carbon GPP.

-

Formation of Farnesyl Diphosphate (FPP): GPP is then condensed with another molecule of IPP to yield the fifteen-carbon farnesyl diphosphate (FPP). FPP is a crucial branch-point intermediate in the biosynthesis of various isoprenoids.

-

Formation of Farnesol: FPP is dephosphorylated to produce farnesol.

-

Acetylation of Farnesol: Finally, farnesol is acetylated by an acetyltransferase to yield this compound.

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical for research and commercial purposes. The following sections detail generalized methodologies for these processes.

Extraction of this compound from Plant Material

1. Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[7][8][9]

-

Principle: This technique relies on the principle of co-distillation of immiscible liquids. Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize at a temperature lower than their boiling points. The vapor mixture is then condensed and collected.

-

Apparatus:

-

Steam generator (or a boiling flask for direct steam generation)

-

Biomass flask

-

Condenser

-

Receiving vessel (e.g., separatory funnel)

-

Heating source

-

-

Procedure:

-

The plant material (e.g., crushed seeds, leaves) is placed in the biomass flask.

-

Steam is introduced into the bottom of the biomass flask.

-

The steam ruptures the oil-containing glands of the plant material, releasing the volatile essential oil.

-

The mixture of steam and essential oil vapor passes into the condenser.

-

The condensate, a mixture of water and essential oil, is collected in the receiving vessel.

-

Due to their immiscibility, the essential oil and water form separate layers and can be separated.

-

2. Solvent Extraction

Solvent extraction is another common method for isolating this compound.[10]

-

Principle: This method involves the use of an organic solvent to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound.

-

Apparatus:

-

Soxhlet extractor (for continuous extraction) or flasks for maceration

-

Heating mantle

-

Rotary evaporator

-

Filter paper

-

-

Procedure:

-

The dried and ground plant material is placed in a flask or the thimble of a Soxhlet extractor.

-

A suitable solvent (e.g., hexane, ethanol, dichloromethane) is added.

-

The mixture is either left to macerate for a period or is continuously extracted using the Soxhlet apparatus.

-

After extraction, the solvent, now containing the dissolved essential oil, is separated from the plant material by filtration.

-

The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude essential oil.

-

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[11][12]

-

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5ms)

-

Mass Spectrometer (MS) detector

-

Autosampler

-

-

Procedure:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethyl acetate). An internal standard may be added for accurate quantification.

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The GC oven temperature is programmed to increase over time, allowing for the separation of compounds. The carrier gas (e.g., helium) flows through the column, carrying the analytes.

-

Detection and Identification: As each compound elutes from the column, it enters the MS detector. The resulting mass spectrum is compared to a spectral library (e.g., NIST) for identification.

-

Quantification: The peak area of this compound is integrated and compared to a calibration curve of known concentrations of a this compound standard to determine its concentration in the sample.

-

Conclusion

This compound is a valuable natural compound with a widespread occurrence in the plant and animal kingdoms. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting its abundance in specific essential oils. The detailed methodologies for extraction and analysis offer a practical framework for researchers. Furthermore, the elucidation of its biosynthetic pathway provides fundamental knowledge for potential synthetic biology applications. As research into the biological activities of this compound continues, this technical guide will serve as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. scispace.com [scispace.com]

- 2. FRAGRANCE COMPOUNDS IN AMBRETTE (HIBISCUS ABELMOSCHUS) SEEDS - [nativus.net]

- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 4. This compound | C17H28O2 | CID 94403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A two-component female-produced pheromone of the spider Pholcus beijingensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. azom.com [azom.com]

- 9. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

The Biosynthesis of Farnesyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate is a naturally occurring acyclic sesquiterpenoid ester found in the essential oils of various plants, contributing to their characteristic floral and fruity aromas. It is a known component of the fragrance of plants such as Daphne odora and has been identified in other species including Artemisia annua and Myrciaria species.[1][2][3] Beyond its role in plant scent, this compound and related compounds are of interest for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound in plants, detailing the key enzymes, quantitative data, and comprehensive experimental protocols for its study.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the C15 precursor farnesyl diphosphate (FPP), the conversion of FPP to a sesquiterpene alcohol, and the final esterification to this compound.

-

Formation of Farnesyl Diphosphate (FPP): The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpenoids like this compound, the cytosolic MVA pathway is the primary source of precursors. The enzyme Farnesyl Diphosphate Synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl diphosphate (FPP). FPP is a critical branch-point metabolite, serving as a precursor for a wide array of isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.

-

Formation of a Sesquiterpene Alcohol Intermediate: FPP is then converted into a sesquiterpene alcohol, which can be either farnesol or one of its isomers, such as nerolidol. This conversion is catalyzed by a class of enzymes known as terpene synthases (TPSs) . Specifically, nerolidol synthases or farnesol synthases are responsible for this step. These enzymes facilitate the removal of the diphosphate group from FPP, leading to the formation of a carbocation intermediate that is then quenched by a water molecule to yield the alcohol. The specific TPS involved determines the stereochemistry of the resulting alcohol.

-

Esterification to this compound: The final step in the biosynthesis of this compound is the esterification of the sesquiterpene alcohol (farnesol or nerolidol). This reaction is catalyzed by alcohol acyltransferases (AATs) , which transfer an acetyl group from acetyl-CoA to the hydroxyl group of the alcohol substrate. This results in the formation of this compound and the release of coenzyme A.

Key Enzymes in the Biosynthesis Pathway

Farnesyl Diphosphate Synthase (FPPS)

-

Function: FPPS is a crucial enzyme that catalyzes the formation of FPP, the direct precursor for all sesquiterpenoids. It sequentially adds two molecules of IPP to DMAPP.

-

Regulation: The expression and activity of FPPS can be a regulatory point in the biosynthesis of sesquiterpenoids. In some plants, the expression of FPPS genes is induced in response to biotic and abiotic stresses.

Terpene Synthases (TPSs): Nerolidol/Farnesol Synthase

-

Function: These enzymes belong to the large and diverse family of terpene synthases and are responsible for the conversion of FPP to a sesquiterpene alcohol. For instance, (3S,6E)-nerolidol synthase catalyzes the formation of (3S,6E)-nerolidol from (2E,6E)-farnesyl diphosphate. Some TPSs exhibit bifunctional activity, capable of producing linalool from geranyl diphosphate (GPP) and nerolidol from FPP.

-

Localization: Sesquiterpene synthases are typically located in the cytosol, where their substrate, FPP, is synthesized.

Alcohol Acyltransferases (AATs)

-

Function: AATs are responsible for the final esterification step. These enzymes belong to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. They catalyze the transfer of an acyl group from an acyl-CoA donor, in this case, acetyl-CoA, to an alcohol acceptor, such as farnesol or nerolidol.

-

Substrate Specificity: Plant AATs often exhibit broad substrate specificity, capable of utilizing a range of alcohols and acyl-CoAs. For example, the strawberry alcohol acyltransferase (SAAT) can use various aliphatic alcohols and acyl-CoAs up to C10 in chain length.[4][5] While direct kinetic data for farnesol as a substrate for many plant AATs is limited, the broad specificity suggests that farnesol and its isomers are likely substrates for AATs in plants that produce this compound.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthesis pathway and the occurrence of this compound in various plants.

Table 1: Kinetic Parameters of Plant Nerolidol Synthases

| Enzyme | Plant Source | Substrate | Km (µM) | kcat/Km (s-1mM-1) | Divalent Cation | Reference |

| PamTps1 | Plectranthus amboinicus | FPP | - | - | Mg2+ | [6] |

| AcNES1 | Actinidia chinensis (Kiwifruit) | FPP | 0.80 ± 0.09 | 300 | Mg2+ | [7] |

Note: Specific Km and kcat/Km values for PamTps1 with FPP were not provided in the cited abstract, but the study indicated a higher affinity for GPP.

Table 2: Occurrence of this compound in Plants

| Plant Species | Plant Part | Method of Identification | Reference |

| Daphne odora | Flower | GC-MS | [1] |

| Artemisia annua | Aerial Parts | GC-MS | [2] |

| Myrciaria floribunda | Leaves | GC-MS | [3] |

| Physalis alkekengi | Leaves | GC-MS | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying enzymes like terpene synthases and alcohol acyltransferases for in vitro characterization.

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target gene (e.g., a putative nerolidol synthase or AAT) using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector, such as a pET vector with a His-tag for purification.

-

-

Heterologous Expression in E. coli:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[9]

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[9]

-

Elute the purified protein and verify its purity and size by SDS-PAGE.

-

Protocol 2: In Vitro Enzyme Assays

A. Terpene Synthase Assay

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.4), MgCl2 (10-20 mM), dithiothreitol (DTT, 1-5 mM), and the purified terpene synthase.[9]

-

Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Product Extraction: Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane or methyl tert-butyl ether) and vortexing.

-

Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

B. Alcohol Acyltransferase (AAT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), the purified AAT enzyme, and the alcohol substrate (farnesol or nerolidol) at a concentration of 1-5 mM.[10]

-

Substrate Addition: Start the reaction by adding acetyl-CoA to a final concentration of 0.1-0.5 mM.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) for 30-60 minutes.

-

Product Extraction: Extract the formed ester with an organic solvent like hexane.

-

Analysis: Analyze the organic phase by GC-MS for the identification and quantification of this compound.

Protocol 3: Quantification of this compound in Plant Tissues by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds like this compound from plant tissues.

-

Sample Preparation:

-

Collect fresh plant tissue (e.g., flowers, leaves) and record the fresh weight.

-

Place the tissue (e.g., 0.5-1.0 g) into a headspace vial (e.g., 20 mL).[11]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) to allow volatiles to accumulate in the headspace.[11]

-

Expose a pre-conditioned SPME fiber (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).[7]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injector port of the GC-MS to desorb the analytes onto the column.

-

GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the volatile compounds. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 240-280°C.[9]

-

MS Detection: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra by comparison with libraries (e.g., NIST). For quantification, operate in selected ion monitoring (SIM) mode using characteristic ions for this compound.

-

Quantification: Use an internal or external standard calibration curve to quantify the amount of this compound in the sample.

-

Conclusion

The biosynthesis of this compound in plants follows a conserved pathway involving the formation of farnesyl diphosphate, its conversion to a sesquiterpene alcohol by a terpene synthase, and a final acetylation step catalyzed by an alcohol acyltransferase. While the general pathway is understood, further research is needed to identify and characterize the specific terpene synthases and alcohol acyltransferases responsible for this compound production in different plant species. Elucidating the kinetic properties of these enzymes and the regulatory mechanisms governing their expression will be crucial for potential metabolic engineering efforts aimed at enhancing the production of this valuable fragrance compound. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of this compound biosynthesis in the vast and diverse plant kingdom.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of enzymes forming volatile esters from strawberry and banana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. plantsjournal.com [plantsjournal.com]

- 9. Farnesol kinase is involved in farnesol metabolism, ABA signaling and flower development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.unesp.br [repositorio.unesp.br]

The Multifaceted Role of Farnesyl Acetate in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl acetate, a sesquiterpenoid ester, plays a diverse and significant role in the physiology of various arthropods. While extensively studied for its insecticidal properties and its function as a juvenile hormone analog (JHA), its natural roles as a semiochemical are also emerging. This technical guide provides an in-depth analysis of the functions of this compound, detailing its impact on insect development and behavior. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in entomology, chemical ecology, and insecticide development.

Introduction

This compound [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl acetate] is a naturally occurring sesquiterpenoid found in various plants and is also produced by some insects and other arthropods. Its physiological effects are primarily linked to its structural similarity to insect juvenile hormones (JHs), which are key regulators of development, reproduction, and metamorphosis. This guide explores the dual role of this compound as both a potent insect growth regulator and a component of pheromonal communication.

This compound as a Juvenile Hormone Analog (JHA)

This compound acts as a JHA, disrupting the normal development and reproduction of several insect species. Its application can lead to lethal and sublethal effects, making it a compound of interest for pest management.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

Juvenile hormone, and by extension its analogs like this compound, regulate gene expression through a specific signaling pathway. The key components of this pathway are the Methoprene-tolerant (Met) receptor and the transcription factor Krüppel-homolog 1 (Kr-h1).

When JH or a JHA like this compound enters a cell, it binds to the Met receptor. This binding event facilitates the formation of a complex with a co-activator, such as Taiman. The activated complex then translocates to the nucleus where it binds to specific Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. One of the primary target genes is Kr-h1, which is rapidly induced. The Kr-h1 protein, in turn, acts as a transcriptional repressor of metamorphic genes, thus maintaining the juvenile state of the insect.

Quantitative Data on Insecticidal Effects

Studies have demonstrated the potent insecticidal and developmental effects of this compound on various insect pests.

| Species | Stage | Bioassay Method | Parameter | Value | Reference |

| Plutella xylostella (Diamondback Moth) | 2nd Instar Larvae | Leaf-dip | LC₅₀ (96 h) | 56.41 mg/L | [1][2] |

| Aedes albopictus (Asian Tiger Mosquito) | Larvae | Larvicidal Assay | LC₅₀ | Not specified in snippets, but larvicidal activity confirmed. | [3] |

| Rhynchophorus ferrugineus (Red Palm Weevil) | Larvae | Not specified | LD₅₀ | 7867 ppm | [4] |

Table 1: Toxicity of this compound to Various Insect Species

Sublethal Effects on Development and Reproduction

Exposure to sublethal concentrations of this compound can cause a range of detrimental effects on insect development and reproduction.

| Species | Effect | Observation | Reference |

| Plutella xylostella | Developmental Delay | Extended larval and pupal periods. | [1] |

| Morphogenetic Abnormalities | Formation of larval-pupal intermediates, adults with twisted wings, and adults unable to emerge from the cocoon. | [1] | |

| Reduced Pupation and Emergence | Significant decrease in pupation and adult emergence rates. | [1] | |

| Reduced Fecundity and Fertility | Decreased number of eggs laid and lower egg hatching rate. | [1] | |

| Aedes albopictus | Ovarian Growth Retardation | Inhibition of ovary growth. | [3] |

Table 2: Sublethal Effects of this compound on Insects

This compound as a Pheromone

This compound also functions as a semiochemical, mediating communication in some arthropod species.

Sex Pheromone in Spiders

In the cellar spider, Pholcus beijingensis, (E,E)-farnesyl acetate is a key component of the female-produced sex pheromone. It acts in synergy with hexadecyl acetate to attract males.

| Species | Pheromone Component | Ratio | Behavioral Response | Reference |

| Pholcus beijingensis | (E,E)-Farnesyl acetate & Hexadecyl acetate | 2:1 | Male attraction | [3][5] |

Table 3: this compound as a Sex Pheromone Component

Marking Pheromone in Bumblebees

Males of the bumblebee species Bombus pratorum use this compound as one of the compounds in their scent-marking pheromone to mark territories and attract queens for mating. The full quantitative composition is not detailed in the available literature.

Biosynthesis of this compound

This compound is a derivative of farnesol, a key intermediate in the juvenile hormone biosynthesis pathway, which originates from the mevalonate pathway.

The biosynthesis of sesquiterpenoids in spiders is not as well-characterized as in insects, and the specific pathway for (E,E)-farnesyl acetate production in Pholcus beijingensis has not been elucidated. It is likely derived from the mevalonate pathway, which is conserved across many eukaryotes.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

Juvenile Hormone Analog (JHA) Bioassay: Leaf-Dip Method for Plutella xylostella

This method is used to assess the toxicity and sublethal effects of this compound on lepidopteran larvae.

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 12.5, 25, 50, and 100 mg/L) in distilled water with a surfactant (e.g., 0.02% Tween-20) to ensure even distribution. A control solution should contain only distilled water and the surfactant.

-

Leaf Treatment: Dip leaf discs (e.g., mustard, 4.5 cm diameter) into each test solution for 10 seconds.

-

Drying: Air-dry the treated leaf discs at room temperature for approximately 2 hours.

-

Insect Exposure: Place one treated leaf disc in a Petri dish and introduce a set number of larvae (e.g., 10 second-instar larvae).

-

Observation: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Sublethal Effects Assessment: For sublethal assays, use a concentration around the LC₅₀. Rear the surviving larvae on treated leaves and monitor for developmental time, pupation success, adult emergence, and any morphological abnormalities.

-

Morphological Abnormality Scoring: Categorize abnormalities observed in pupae and adults (e.g., larval-pupal intermediates, deformed wings, incomplete emergence) and quantify their incidence.

References

Spectroscopic Profile of Farnesyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for farnesyl acetate, a sesquiterpenoid ester with applications in fragrance, flavoring, and as a potential therapeutic agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers. The data presented here is for the (2E,6E)-isomer, which is a common commercially available form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-Farnesyl Acetate (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.33 | m | H-2 | |

| 5.08 | m | H-6, H-10 | |

| 4.57 | d | 7.1 | H-1 |

| 2.10-1.96 | m | H-4, H-5, H-8, H-9 | |

| 2.06 | s | H-1' | |

| 1.69 | s | H-13 | |

| 1.67 | s | H-14 | |

| 1.59 | s | H-12, H-15 |

Table 2: ¹³C NMR Spectroscopic Data for this compound Stereoisomers (50.323 MHz, CDCl₃) [1]

| Carbon | (2E,6E) | (2Z,6E) | (2E,6Z) | (2Z,6Z) |

| 1 | 61.28 | 61.54 | 61.25 | 61.50 |

| 2 | 118.38 | 119.20 | 118.36 | 119.25 |

| 3 | 142.21 | 142.62 | 142.21 | 142.57 |

| 4 | 39.56 | 32.18 | 39.85 | 32.45 |

| 5 | 26.22 | 26.60 | 26.14 | 26.47 |

| 6 | 123.66 | 123.44 | 124.48 | 124.31 |

| 7 | 135.47 | 135.80 | 135.60 | 135.89 |

| 8 | 39.73 | 39.73 | 32.01 | 31.97 |

| 9 | 26.76 | 26.71 | 26.62 | 26.64 |

| 10 | 124.36 | 124.33 | 124.32 | 124.28 |

| 11 | 131.28 | 131.34 | 131.55 | 131.57 |

| 12 | 25.69 | 25.69 | 25.72 | 25.72 |

| 13 | 16.47 | 23.52 | 16.47 | 23.55 |

| 14 | 16.02 | 16.00 | 23.37 | 23.37 |

| 15 | 17.68 | 17.68 | 17.64 | 17.64 |

| C=O | 171.06 | 171.06 | 171.06 | 171.06 |

| CH₃ (acetyl) | 21.02 | 21.02 | 21.02 | 21.02 |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2965 | C-H stretch (alkane) |

| ~2915 | C-H stretch (alkane) |

| ~2855 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1445 | C-H bend (alkane) |

| ~1375 | C-H bend (alkane) |

| ~1230 | C-O stretch (ester) |

| ~1020 | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 264 | < 5 | [M]⁺ |

| 204 | ~20 | [M - CH₃COOH]⁺ |

| 136 | ~40 | [C₁₀H₁₆]⁺ |

| 93 | ~60 | [C₇H₉]⁺ |

| 81 | ~70 | [C₆H₉]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 43 | ~50 | [CH₃CO]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound (10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the following parameters can be used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is acquired with a 45° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. The data is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory on an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

A diluted solution of this compound in a volatile solvent such as ethyl acetate (e.g., 1 mg/mL) is prepared. A 1 µL aliquot of this solution is injected into a GC-MS system.

The gas chromatograph can be equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The following temperature program can be used: initial temperature of 60°C held for 2 minutes, then ramped at a rate of 10°C/min to 280°C and held for 5 minutes. The injector and transfer line temperatures can be set to 250°C and 280°C, respectively. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a mass range of m/z 40-400.

Data Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Farnesyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, is a significant molecule in various scientific domains, including fragrance chemistry, agriculture, and pharmacology. Its biological activities are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the isomers of this compound, their physicochemical properties, detailed experimental protocols for their synthesis and separation, and their involvement in key biological pathways.

This compound possesses two carbon-carbon double bonds at positions 2 and 6, giving rise to four possible geometric isomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). The specific stereoisomer can significantly influence its biological efficacy and chemical properties.

Physicochemical Properties of this compound Isomers

The physicochemical properties of the individual isomers of this compound are distinct, influencing their behavior in chemical and biological systems. While data for all isomers is not exhaustively available, the following tables summarize known quantitative data for the most common isomers and the commercially available mixture.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (2E,6E)-Farnesyl Acetate | (2Z,6E)-Farnesyl Acetate | (2E,6Z)-Farnesyl Acetate | Mixture of Isomers |

| Molecular Formula | C₁₇H₂₈O₂ | C₁₇H₂₈O₂ | C₁₇H₂₈O₂ | C₁₇H₂₈O₂ |

| Molecular Weight ( g/mol ) | 264.40 | 264.40 | 264.40 | 264.40 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | - | Colorless to slightly yellow clear liquid[1] |

| Density (g/mL) | 0.914 @ 25°C | - | - | 0.91 @ 20°C[2] |

| Boiling Point (°C) | 115-125 @ 0.3 mmHg | - | - | 140 @ 0.5 mmHg[1] |

| Refractive Index (n20/D) | 1.477 | - | - | 1.477[2] |

Table 2: Spectroscopic Data for Identification of this compound Isomers

| Isomer | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| (2E,6E)-Farnesyl Acetate | C1: 61.4, C2: 118.8, C3: 142.2, C6: 124.2, C7: 135.2, C10: 124.4, C11: 131.3 |

| (2Z,6E)-Farnesyl Acetate | C1: 61.4, C2: 119.8, C3: 141.5, C6: 124.2, C7: 135.2, C10: 124.4, C11: 131.3 |

| (2E,6Z)-Farnesyl Acetate | C1: 61.4, C2: 118.8, C3: 142.2, C6: 124.8, C7: 134.5, C10: 124.4, C11: 131.3 |

| (2Z,6Z)-Farnesyl Acetate | C1: 61.4, C2: 119.8, C3: 141.5, C6: 124.8, C7: 134.5, C10: 124.4, C11: 131.3 |

Note: The ¹³C NMR data is based on published literature and provides a powerful tool for the unambiguous identification of each stereoisomer.

Experimental Protocols

Stereoselective Synthesis of this compound Isomers

The synthesis of specific this compound isomers is achieved through the esterification of the corresponding farnesol isomer. The general procedure involves the reaction of the farnesol isomer with an acetylating agent in the presence of a base.

Objective: To synthesize a specific geometric isomer of this compound.

Materials:

-

Specific farnesol isomer ((2E,6E)-farnesol, (2Z,6E)-farnesol, etc.)

-

Acetic anhydride (Ac₂O)

-

Pyridine (dried)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous copper sulfate (CuSO₄) solution (optional, for pyridine removal)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the specific farnesol isomer (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add dry pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting farnesol is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. To remove residual pyridine, a wash with saturated aqueous CuSO₄ solution can be performed until the blue color persists in the aqueous layer, followed by water and brine washes.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound isomer.

-

-

Characterization: Confirm the identity and purity of the synthesized isomer using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of the geometric isomers of this compound can be achieved using reversed-phase HPLC, leveraging the subtle differences in their polarity.

Objective: To separate a mixture of this compound isomers.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sample of mixed this compound isomers

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the prepared sample and record the chromatogram. The isomers will elute at different retention times, with the more polar isomers generally eluting earlier in a reversed-phase system.

-

Peak Identification: Identify the peaks corresponding to each isomer by injecting pure standards (if available) or by collecting the fractions and analyzing them by NMR spectroscopy.

Biological Signaling Pathway

This compound is a derivative of farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate pathway.[3] This pathway is crucial for the synthesis of numerous essential molecules, including cholesterol, steroid hormones, and ubiquinone. This compound has been shown to inhibit DNA replication in cells, a process that is downstream of the mevalonate pathway.[3]

Caption: this compound's Role in the Mevalonate Pathway and DNA Replication Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a specific this compound isomer.

Caption: Workflow for Stereoselective Synthesis and Characterization of this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its physical, chemical, and biological properties. This guide provides researchers and drug development professionals with a foundational understanding of the isomers of this compound, along with practical experimental protocols for their synthesis and separation. The elucidation of the roles of specific isomers in biological pathways, such as the mevalonate pathway and its influence on DNA replication, opens avenues for the development of targeted therapeutic agents and novel biochemical probes. A thorough characterization of each isomer is paramount for advancing research in these fields.

References

The Biological Activity of Farnesyl Acetate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse biological activities. These compounds have demonstrated potential as anticancer, insecticidal, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound and its derivatives have exhibited cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Farnesyl-O-acetylhydroquinone | Murine B16F10 melanoma | 2.5 | [1] |

| Human leukemia (HL-60) | Data not specified | [1] | |

| Human prostate adenocarcinoma (DU145, PC-3, LNCaP) | Data not specified | [1] | |

| Human colon adenocarcinoma (Caco-2) | Data not specified | [1] | |

| Human lung carcinoma (A549) | Data not specified | [1] | |

| Geranyl-O-acetylhydroquinone | Murine B16F10 melanoma | 5.1 | [1] |

| Farnesol | Murine B16F10 melanoma | 45 | [1] |

| Farnesyl anthranilate | Murine B16F10 melanoma | 46 | [1] |

| Farnesylthiosalicylamide (10f) | Human hepatocellular carcinoma (SMMC-7721) | 3.78 - 7.63 | [2] |

| Other human cancer cell lines (6) | 3.78 - 7.63 | [2] | |

| Furoxan-based nitric oxide releasing derivatives of farnesylthiosalicylic acid (8l) | Human hepatocellular carcinoma (HCC) | Not specified, but potent | [3] |

Experimental Protocols for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

This compound or its derivatives

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[4][5][6]

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound or its derivatives

-

Cancer cell lines

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specific duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9][10][11]

Signaling Pathways in Anticancer Activity

Farnesylation is a critical post-translational modification for the proper function and membrane localization of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling pathway that regulates cell proliferation and survival.[12][13][14][15] Farnesyltransferase inhibitors (FTIs), which share a similar mechanism of inhibiting protein farnesylation with some this compound derivatives, have been shown to disrupt this pathway.

Farnesol, the precursor of this compound, has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[16][17][18][19] This inhibition is mediated through the suppression of JAK and Src kinase activation and the induction of the protein tyrosine phosphatase SHP-2.

Insecticidal Activity

This compound and its derivatives have demonstrated significant toxicity against various insect pests, suggesting their potential as biorational insecticides.

Quantitative Insecticidal Data

The following table presents the lethal concentration (LC50) values of this compound and its derivatives against the diamondback moth, Plutella xylostella.

| Compound | Insect Species | LC50 (mg/L) | Reference |

| This compound | Plutella xylostella | 56.41 | [7][20][21][22][23] |

| Farnesyl acetone | Plutella xylostella | 142.87 | [20] |

| Farnesyl bromide | Plutella xylostella | No toxic effects | [20] |

| Farnesyl chloride | Plutella xylostella | No toxic effects | [20] |

| Hexahydrofarnesyl acetone | Plutella xylostella | No toxic effects | [20] |

Experimental Protocol for Insecticidal Activity

This method is commonly used to evaluate the toxicity of insecticides to leaf-feeding insects.[10][24][25][26]

Materials:

-

This compound or its derivatives

-

Host plant leaves (e.g., mustard leaves for P. xylostella)

-

Tween-20 (or other suitable surfactant)

-

Distilled water

-

Petri dishes

-

Test insects

Procedure:

-

Prepare a series of concentrations of the test compound in distilled water containing a surfactant (e.g., 0.02% Tween-20).

-

Dip host plant leaves into each test solution for a set period (e.g., 10 seconds).

-

Allow the treated leaves to air-dry.

-

Place one treated leaf into each petri dish lined with moistened filter paper.

-

Introduce a known number of insects (e.g., 10-20 larvae) into each petri dish.

-

Maintain the petri dishes under controlled conditions (temperature, humidity, and photoperiod).

-

Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Calculate the LC50 value using probit analysis.

Antimicrobial Activity

Farnesol, the precursor to this compound, and some of its derivatives have shown inhibitory activity against various pathogenic microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of farnesol and its derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Farnesol | Staphylococcus aureus (MSSA) | >1000 µM | [25][27] |

| Farnesol | Staphylococcus aureus (MRSA) | 150 µM (to reverse resistance) | [25] |

| Farnesol | Burkholderia pseudomallei | 75-150 µM | [28] |

| tt-Farnesol | Gram-positive bacteria | 8 - 128 | [29] |

| Streptococcus pyogenes | 16 | [29] | |

| Streptococcus agalactiae | 16 | [29] | |

| Candida spp. | Data not specified | [29][30] | |

| Farnesyl derivative 2 | S. aureus NRS100, NRS70 | 256 | [22] |

| S. aureus ATCC29213, NRS123 | 512 | [22] | |

| Farnesyl derivative 6 | S. aureus (all strains tested) | 512 | [22] |

| Lonafarnib (FTI) | Streptococcus pneumoniae | 12.5 µM | [31] |

| Staphylococcus aureus | 25 µM | [31] |

Experimental Protocol for Antimicrobial Activity

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[8][9][12][32]

Materials:

-

This compound or its derivatives

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Farnesol has been reported to possess anti-inflammatory properties, and its derivatives are being investigated for similar activities. A key mechanism is the inhibition of nitric oxide (NO) production.

Experimental Protocol for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[33][34][35]

Materials:

-

This compound or its derivatives

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with LPS to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships is warranted to optimize their efficacy and advance their development as novel therapeutic agents.

References

- 1. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of nitric oxide-releasing derivatives of farnesylthiosalicylic acid as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]

- 16. Farnesol contributes to intestinal epithelial barrier function by enhancing tight junctions via the JAK/STAT3 signaling pathway in differentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Toxicity and Sublethal Effect of this compound on Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Effect of farnesol on Staphylococcus aureus biofilm formation and antimicrobial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sesquiterpene Farnesol Contributes to Increased Susceptibility to β-Lactams in Strains of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antimicrobial, modulatory, and antibiofilm activity of tt-farnesol on bacterial and fungal strains of importance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Bacteria Are New Targets for Inhibitors of Human Farnesyltransferase [frontiersin.org]

- 32. Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. japsonline.com [japsonline.com]

- 35. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Farnesyl Acetate in the Mevalonate Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for cellular function. A key intermediate in this pathway is farnesyl pyrophosphate (FPP), which stands at a crucial branch point, directing carbon flux towards either sterol synthesis or the production of other vital molecules like dolichol, ubiquinone, and prenylated proteins. Farnesyl acetate, a derivative of the mevalonate pathway, has emerged as a molecule of interest due to its distinct biological activities, including the inhibition of DNA replication and protein prenylation. This technical guide provides an in-depth exploration of this compound's position relative to the mevalonate pathway, its biosynthesis, its downstream effects, and the experimental protocols used to elucidate its functions. While the direct regulatory role of this compound on the mevalonate pathway remains an area of active investigation, this document consolidates the current understanding of its biochemistry and cellular impact.

Introduction: The Mevalonate Pathway and the Significance of Farnesyl Pyrophosphate

The mevalonate pathway commences with the conversion of acetyl-CoA to (R)-mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[1] Subsequent enzymatic steps lead to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These units are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid that represents a major metabolic crossroads.[2][3] FPP can be directed towards the synthesis of cholesterol via squalene or serve as a precursor for non-sterol isoprenoids, including the geranylgeranyl pyrophosphate (GGPP) required for protein geranylgeranylation, and dolichols for glycoprotein synthesis.[2][3] FPP is also the substrate for protein farnesylation, a critical post-translational modification.[2]

This compound is a downstream derivative of the mevalonate pathway, formed from the esterification of farnesol. Farnesol itself is produced from the dephosphorylation of FPP. While not a direct intermediate in the main flux of the pathway, this compound exhibits significant biological effects that make it a subject of interest for therapeutic development.

Biosynthesis of this compound

This compound is synthesized from farnesol, which is derived from the dephosphorylation of FPP by enzymes such as farnesyl pyrophosphatase. The subsequent acetylation of farnesol to this compound is catalyzed by an alcohol acetyltransferase (AAT).

While a specific farnesol O-acetyltransferase (FOAT) has not been extensively characterized in mammalian cells, studies in engineered microorganisms have successfully demonstrated the production of this compound. By introducing a heterologous mevalonate pathway to produce farnesol and overexpressing an alcohol acetyltransferase (ATF1), researchers have achieved significant yields of this compound, demonstrating the feasibility of this biosynthetic step.[4]

// Nodes for the Mevalonate Pathway AcetylCoA [label="Acetyl-CoA"]; HMGCoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; IPP_DMAPP [label="IPP / DMAPP"]; GPP [label="Geranyl-PP"]; FPP [label="Farnesyl-PP", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for this compound Biosynthesis Farnesol [label="Farnesol"]; FarnesylAcetate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for other FPP branches Squalene [label="Squalene"]; Cholesterol [label="Cholesterol"]; GGPP [label="Geranylgeranyl-PP"]; PrenylatedProteins [label="Prenylated Proteins"];

// Edges for the Mevalonate Pathway AcetylCoA -> HMGCoA [label="HMG-CoA Synthase"]; HMGCoA -> Mevalonate [label="HMG-CoA Reductase\n(Rate-limiting step)"]; Mevalonate -> IPP_DMAPP; IPP_DMAPP -> GPP; GPP -> FPP [label="FPP Synthase"];

// Edges for FPP branches FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Cholesterol; FPP -> GGPP; FPP -> PrenylatedProteins [label="Farnesyltransferase"];

// Edges for this compound Biosynthesis FPP -> Farnesol [label="Farnesyl Pyrophosphatase"]; Farnesol -> FarnesylAcetate [label="Alcohol Acetyltransferase"];

// Annotations {rank=same; AcetylCoA; HMGCoA; Mevalonate; IPP_DMAPP; GPP; FPP;} {rank=same; Squalene; GGPP; PrenylatedProteins; Farnesol;} {rank=same; Cholesterol; FarnesylAcetate;} } .dot Caption: Biosynthesis of this compound from the Mevalonate Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the production and biological activity of this compound and related pathway components.

Table 1: Biosynthetic Production of this compound

| Organism/System | Method | Product | Yield | Reference |

|---|---|---|---|---|

| Engineered E. coli | Heterologous expression of mevalonate pathway and alcohol acetyltransferase (ATF1) | This compound | 128 ± 10.5 mg/L | [4] |

| Engineered E. coli | Further overexpression of isopentenyl-diphosphate isomerase | this compound | 201 ± 11.7 mg/L |[4] |

Table 2: Inhibitory Activities of this compound

| Target | Organism/System | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| Farnesol Dehydrogenase | Plutella xylostella (Diamondback Moth) | Ki | 0.02 µM | [5] |

| DNA Replication | Chinese Hamster Ovary (CHO) cells and Human (HeLa) cells | Effect | Inhibition of [3H]thymidine incorporation and S phase arrest | [4] |

| Protein Prenylation | Chinese Hamster Ovary (CHO) cells and Human (HeLa) cells | Effect | Blockade of protein prenylation comparable to known farnesylation inhibitors |[4] |

Role in Mevalonate Pathway Regulation

The mevalonate pathway is tightly regulated through feedback mechanisms to maintain cellular homeostasis of sterols and other isoprenoids. This regulation primarily occurs at the level of HMG-CoA reductase and through the action of Sterol Regulatory Element-Binding Proteins (SREBPs).

While farnesol, the precursor to this compound, has been implicated as a non-sterol regulator that can accelerate the degradation of HMG-CoA reductase, a direct regulatory role for this compound on the core enzymes of the mevalonate pathway has not been definitively established.[6][7] The feedback control appears to be mediated by other isoprenoids such as FPP and GGPP, which can influence SREBP processing and HMG-CoA reductase stability.

// Nodes SREBP_SCAP [label="SREBP-SCAP\n(ER Membrane)", shape=record]; Golgi [label="Golgi Apparatus"]; nSREBP [label="nSREBP\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SRE [label="Sterol Regulatory\nElement (SRE)"]; HMGCR_gene [label="HMGCR Gene"]; HMGCR_protein [label="HMG-CoA Reductase"]; Mevalonate [label="Mevalonate"]; FPP [label="FPP"]; GGPP [label="GGPP"]; Cholesterol [label="Cholesterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Farnesol [label="Farnesol"]; FarnesylAcetate [label="this compound"];

// Relationships SREBP_SCAP -> Golgi [label="Low Sterols"]; Golgi -> nSREBP [label="Proteolytic\nCleavage"]; nSREBP -> SRE; SRE -> HMGCR_gene [label="Upregulation"]; HMGCR_gene -> HMGCR_protein; HMGCR_protein -> Mevalonate; Mevalonate -> FPP; FPP -> GGPP; FPP -> Cholesterol; FPP -> Farnesol; Farnesol -> FarnesylAcetate;

// Feedback Loops Cholesterol -> SREBP_SCAP [label="Inhibits ER exit", color="#EA4335", style=dashed]; GGPP -> HMGCR_protein [label="Augments Degradation", color="#EA4335", style=dashed]; Farnesol -> HMGCR_protein [label="Accelerates Degradation", color="#EA4335", style=dashed]; } .dot Caption: Known feedback regulation of the mevalonate pathway.

Key Experimental Protocols

Inhibition of DNA Replication

The inhibitory effect of this compound on DNA synthesis can be quantified using two primary methods: [3H]-Thymidine Incorporation Assay and Cell Cycle Analysis by Flow Cytometry.

This method measures the amount of radiolabeled thymidine incorporated into newly synthesized DNA.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa or CHO) in a 24-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add [3H]-thymidine (typically 1 µCi/mL) to each well and incubate for the final 2-4 hours of the treatment period.

-

Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitation: Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate macromolecules.

-

Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

-

Solubilization: Add 500 µL of 0.1 M NaOH with 1% SDS to each well and incubate at room temperature to solubilize the DNA.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

// Workflow Steps start [label="Plate Cells"]; treat [label="Treat with this compound"]; label [label="Add [3H]-Thymidine"]; harvest [label="Wash with PBS"]; precipitate [label="Precipitate with TCA"]; wash_eth [label="Wash with Ethanol"]; solubilize [label="Solubilize DNA\n(NaOH/SDS)"]; count [label="Scintillation Counting", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Edges start -> treat -> label -> harvest -> precipitate -> wash_eth -> solubilize -> count; } .dot Caption: Workflow for [3H]-Thymidine Incorporation Assay.

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. An accumulation of cells in the S phase is indicative of a block in DNA replication.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in section 5.1.1.

-

Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.